Azido-PEG5-S-methyl ethanethioate

PROTAC linker optimization PEG chain length ternary complex formation

Azido-PEG5-S-methyl ethanethioate (CAS 1352221-64-7) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the monodisperse PEG class. The compound contains an azide moiety at one terminus and an S-methyl ethanethioate (thioacetate) group at the other, separated by five precisely defined ethylene oxide repeat units (PEG5).

Molecular Formula C14H27N3O6S
Molecular Weight 365.45 g/mol
Cat. No. B11826113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG5-S-methyl ethanethioate
Molecular FormulaC14H27N3O6S
Molecular Weight365.45 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3
InChIKeyYNXNUUSSLJCBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG5-S-methyl ethanethioate: A Defined-Length Heterobifunctional PROTAC Linker for Click-Mediated Bioconjugation


Azido-PEG5-S-methyl ethanethioate (CAS 1352221-64-7) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the monodisperse PEG class . The compound contains an azide moiety at one terminus and an S-methyl ethanethioate (thioacetate) group at the other, separated by five precisely defined ethylene oxide repeat units (PEG5) . With a molecular formula of C₁₄H₂₇N₃O₆S and a molecular weight of 365.45 g/mol, this linker is specifically employed in the synthesis of proteolysis targeting chimeras (PROTACs), where it functions as a connector between an E3 ubiquitin ligase ligand and a target protein ligand . The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions, while the thioacetate group serves as a protected thiol precursor that can be deprotected to yield a reactive sulfhydryl for further conjugation .

Why PEG Linker Substitution Without Length and End-Group Specificity Compromises PROTAC Performance: Azido-PEG5-S-methyl ethanethioate


Substituting Azido-PEG5-S-methyl ethanethioate with an alternative PEG linker without precise control over ethylene oxide repeat count or terminal functional groups introduces quantifiable risks to PROTAC ternary complex formation and downstream degradation efficiency. Systematic studies demonstrate that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. Moreover, PEG linkers differ in their end-to-end distances and conformational flexibility profiles, with shorter variants (PEG4) imposing near-rigid spans and longer variants (PEG8) providing additional breathing room, each affecting cooperativity optimization and off-target collision minimization differently [2]. The thioacetate terminus of Azido-PEG5-S-methyl ethanethioate, which serves as a masked thiol, is not interchangeable with free thiols, carboxylic acids, or NHS esters, as each functional group dictates distinct conjugation chemistry, reaction kinetics, and purification workflows [3]. Therefore, casual substitution without matching both PEG length and terminal functionality can alter linker length, conjugation orthogonality, and ultimately the degradation vector.

Quantitative Differentiation Evidence: Azido-PEG5-S-methyl ethanethioate Versus PEG3, PEG9, and Functional Group Analogues


PEG5 Spacer Provides Intermediate Conformational Flexibility Between PEG3 and PEG9 for Ternary Complex Optimization

Azido-PEG5-S-methyl ethanethioate contains exactly five ethylene oxide repeat units (PEG5), providing an intermediate number of rotatable bonds (19) between the shorter PEG3 analogue and the longer PEG9 analogue . This positions PEG5 within the conformational space where flexibility is sufficient to accommodate dynamic protein-protein interface adjustments without introducing excessive entropy that could destabilize the ternary complex. Systematic SAR analyses across multiple PROTAC targets indicate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with corresponding reductions in cellular EC50 values [1]. PEG5 occupies the middle ground of this continuum, offering a balanced flexibility-stability profile that medicinal chemists frequently screen in parallel with PEG4, PEG6, and PEG8 homologues to identify the optimal window where cooperativity is maximized [1].

PROTAC linker optimization PEG chain length ternary complex formation conformational flexibility

LogP of 0.8 Balances Aqueous Solubility and Membrane Permeability for PROTAC Linkers

Azido-PEG5-S-methyl ethanethioate exhibits a calculated LogP value of 0.8 . This LogP reflects the five-unit PEG chain with terminal azide and thioacetate groups and places the compound in a range generally associated with balanced aqueous solubility and passive membrane permeability. While direct experimental LogP comparisons with PEG3 and PEG9 analogues are not available in primary literature, the class-level inference is that shorter PEG linkers (PEG3) exhibit lower LogP values (more hydrophilic) due to reduced hydrocarbon character, whereas longer PEG linkers (PEG9) exhibit higher LogP values (more lipophilic) due to the increased cumulative contribution of ethylene oxide units . An intermediate LogP around 0.8 for PEG5 may offer a compromise that avoids the excessive hydrophilicity that can limit cellular uptake while preventing the excessive lipophilicity that can cause aggregation and poor solubility.

PROTAC physicochemical properties LogP optimization membrane permeability aqueous solubility

Azide-Thioacetate Orthogonal Pair Enables Sequential Click-and-Deconvolute PROTAC Assembly Workflows

Azido-PEG5-S-methyl ethanethioate provides a masked thiol (thioacetate) terminus paired with an azide terminus . This orthogonal functional group combination enables stepwise conjugation strategies that are not possible with linkers bearing two identical termini (e.g., bis-azide or bis-thiol PEGs) or with linkers bearing a free thiol (e.g., Azido-PEG4-Thiol), which requires careful oxidation control during storage and handling . The thioacetate group remains stable under standard azide-alkyne click reaction conditions, allowing CuAAC or SPAAC conjugation to an alkyne-bearing ligand without premature thiol exposure. Following click conjugation, the thioacetate can be selectively deprotected (e.g., with ammonia or hydroxylamine) to reveal a free sulfhydryl for subsequent maleimide or disulfide conjugation [1]. In contrast, linkers such as Azido-PEG5-azide lack the thiol handle altogether, while Azido-PEG5-amine requires different coupling chemistry (e.g., NHS ester or carboxylic acid activation) with distinct reaction pH and buffer requirements [2].

orthogonal bioconjugation click chemistry thiol deprotection PROTAC assembly

Monodisperse PEG5 Molecular Weight (365.45 Da) Provides Defined Spacer Length Not Achievable with Polydisperse PEG Alternatives

Azido-PEG5-S-methyl ethanethioate has a precisely defined molecular weight of 365.45 Da (exact mass 365.162) and molecular formula C₁₄H₂₇N₃O₆S, corresponding to exactly five ethylene oxide repeat units . This monodispersity stands in contrast to polydisperse PEG linkers (e.g., PEG1000, PEG2000), which contain a distribution of chain lengths and molecular weights. In PROTAC development, polydisperse PEG linkers introduce heterogeneity that complicates analytical characterization, batch-to-batch reproducibility, and structure-activity relationship (SAR) interpretation [1]. The monodisperse nature of Azido-PEG5-S-methyl ethanethioate ensures that every PROTAC molecule synthesized with this linker contains an identical PEG5 spacer arm, enabling precise determination of linker length-dependent degradation efficiency and accurate pharmacokinetic profiling [1].

monodisperse PEG polydispersity PROTAC characterization batch consistency

Recommended Application Scenarios for Azido-PEG5-S-methyl ethanethioate Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Intermediate PEG5 Spacer Length Between PEG3 and PEG9

When constructing PROTAC libraries with systematic PEG linker length variation, Azido-PEG5-S-methyl ethanethioate provides the intermediate 5-unit spacer that bridges the gap between shorter PEG3 (~13 rotatable bonds) and longer PEG9 (~31 rotatable bonds) linkers . This intermediate length is positioned within the empirically validated PEG4–PEG8 range considered optimal for ternary complex formation [1]. Including PEG5 in library designs enables SAR evaluation of linker length-dependent degradation efficiency without the full synthetic burden of synthesizing every possible ethylene oxide increment [1].

Stepwise, Orthogonal Bioconjugation Requiring Protected Thiol Handle for Sequential Assembly

Azido-PEG5-S-methyl ethanethioate is particularly suited for PROTAC assembly workflows requiring sequential, orthogonal conjugation steps. The azide terminus enables initial CuAAC or SPAAC click conjugation to an alkyne-bearing ligand, while the thioacetate group remains stable under click reaction conditions . Following click conjugation and purification, the thioacetate can be deprotected to a free thiol for subsequent maleimide coupling or disulfide formation [2]. This protected approach avoids premature thiol oxidation or cross-reactivity that would occur with Azido-PEG4-Thiol and provides an alternative conjugation handle absent in Azido-PEG5-azide [3].

PROTAC Optimization Campaigns Targeting Buried or Sterically Congested Binding Pockets

The 5-unit PEG spacer in Azido-PEG5-S-methyl ethanethioate provides a conformational flexibility profile that may be advantageous for targets with buried or sterically congested binding pockets. Shorter PEG4 variants impose a near-rigid span useful for such pockets [1]. PEG5, being only one ethylene oxide unit longer than PEG4, offers a modest increase in reach and flexibility while remaining within the conformational regime where cooperativity can be optimized without introducing excessive entropy [1]. This makes PEG5 a suitable candidate when PEG4 is empirically found to be too constrained but PEG6 or PEG8 introduces excessive flexibility that destabilizes ternary complex formation.

Analytical Characterization and Batch-to-Batch Reproducibility-Dependent PROTAC Development

For PROTAC development programs where precise analytical characterization and batch-to-batch reproducibility are critical (e.g., lead optimization, IND-enabling studies), the monodisperse nature of Azido-PEG5-S-methyl ethanethioate (MW 365.45 Da, exact mass 365.162) ensures consistent linker length and molecular composition . This contrasts with polydisperse PEG linkers, which introduce undefined spacer length distributions that complicate HPLC and MS characterization, obscure SAR interpretation, and present challenges for regulatory documentation [4]. Monodisperse PEG5 linkers provide a defined chemical entity suitable for rigorous analytical and quality control workflows.

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